Methyl o-(trifluoromethyl)homoserinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl o-(trifluoromethyl)homoserinate is an organic compound with the molecular formula C6H10F3NO3 It is characterized by the presence of a trifluoromethyl group, which significantly influences its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic trifluoromethylation of a suitable substrate using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under basic conditions . The reaction conditions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of methyl o-(trifluoromethyl)homoserinate may involve more scalable and cost-effective methods. These can include the use of continuous flow reactors to optimize reaction efficiency and yield. Additionally, the use of catalytic systems, such as palladium or copper catalysts, can enhance the selectivity and rate of trifluoromethylation reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl o-(trifluoromethyl)homoserinate undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized to form trifluoromethyl ketones or carboxylic acids under strong oxidizing conditions.
Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like LiAlH4 for reduction. Substitution reactions often require the use of strong nucleophiles such as sodium azide (NaN3) or thiolates (RS-) under appropriate conditions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield trifluoromethyl ketones, while reduction can produce difluoromethyl derivatives .
Scientific Research Applications
Methyl o-(trifluoromethyl)homoserinate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl o-(trifluoromethyl)homoserinate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and electronic effects . This can lead to the modulation of biological pathways and the inhibition of enzyme activity, making it a valuable tool in biochemical research and drug development .
Comparison with Similar Compounds
Similar Compounds
Methyl homoserinate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Trifluoromethylated amino acids: Share the trifluoromethyl group but differ in the overall structure and applications.
Uniqueness
Methyl o-(trifluoromethyl)homoserinate is unique due to the presence of both a methyl ester and a trifluoromethyl group, which confer distinct chemical properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and electron-withdrawing effects, making it a valuable intermediate in organic synthesis and a useful probe in biochemical studies .
Properties
Molecular Formula |
C6H10F3NO3 |
---|---|
Molecular Weight |
201.14 g/mol |
IUPAC Name |
methyl 2-amino-4-(trifluoromethoxy)butanoate |
InChI |
InChI=1S/C6H10F3NO3/c1-12-5(11)4(10)2-3-13-6(7,8)9/h4H,2-3,10H2,1H3 |
InChI Key |
PCPDNCXULRGFQB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCOC(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.